N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757583
InChI: InChI=1S/C12H15N3/c1-10-12(9-14-15(10)2)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15757583

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-benzyl-1,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-10-12(9-14-15(10)2)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3
Standard InChI Key ZOQAOGRMYRKQKL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)NCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural attributes include:

  • IUPAC Name: N-benzyl-1,5-dimethylpyrazol-4-amine .

  • Molecular Formula: C₁₂H₁₅N₃ .

  • CAS Registry Number: 28466-69-5 .

  • Canonical SMILES: CC1=C(C=NN1C)NCC2=CC=CC=C2 .

The benzyl group enhances lipophilicity, facilitating membrane permeability, while the methyl substituents influence steric and electronic properties . X-ray crystallography of analogous compounds reveals planar pyrazole rings with N–H···O interactions stabilizing dimeric structures .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation: Cyclocondensation of α,β-unsaturated ketones (e.g., acetylacetone) with hydrazine derivatives under acidic or basic conditions .

  • Benzylation: Alkylation of the pyrazole nitrogen using benzyl halides (e.g., benzyl chloride) in the presence of bases like NaH or K₂CO₃ .

  • Amine Functionalization: Reductive amination or nucleophilic substitution to introduce the N4-amino group .

A representative protocol from De Gruyter (2016) describes the use of O-(4-nitrobenzoyl)hydroxylamine and diketones in DMF at 85°C, yielding pyrazole derivatives in 38–55% efficiency . Microwave-assisted cyclocondensation has also been employed to reduce reaction times and improve yields .

Analytical Characterization

  • Spectroscopy:

    • ¹H NMR: Peaks at δ 2.27–2.33 ppm (methyl groups), δ 5.70–5.94 ppm (pyrazole C-H), and δ 7.27–7.33 ppm (benzyl aromatic protons) .

    • IR: Stretching vibrations at 2949 cm⁻¹ (C-H) and 1550 cm⁻¹ (C=N) .

  • Mass Spectrometry: ESI-HRMS confirms the molecular ion [M + H]⁺ at m/z 201.27 .

Biological Activities and Mechanisms

Anticancer Properties

N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine derivatives exhibit submicromolar antiproliferative activity against pancreatic (MIA PaCa-2) and breast cancer cell lines . Key mechanisms include:

  • mTORC1 Inhibition: Disruption of mTORC1 reactivation under nutrient-refeed conditions, leading to impaired autophagy flux (LC3-II accumulation) .

  • Apoptosis Induction: Caspase-3/7 activation via mitochondrial pathway modulation.

Table 1: Antiproliferative Activity of Select Derivatives

CompoundIC₅₀ (μM)Cell Line
Derivative 230.89MIA PaCa-2
Derivative 221.12MCF-7

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial: Hybrid analogs show MIC values of 12 μM against Staphylococcus aureus .

  • Antifungal: Activity against Candida albicans (MIC = 16 μM) linked to ergosterol biosynthesis inhibition .

  • COX-2 Inhibition: Pyrazole derivatives reduce prostaglandin E₂ levels by 60–75% in murine macrophages.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Metabolic Stability: Microsomal assays indicate a half-life >60 minutes, with CYP3A4 as the primary metabolizing enzyme .

  • Permeability: Caco-2 assays demonstrate moderate absorption (Papp = 12 × 10⁻⁶ cm/s).

Toxicity Data

  • Acute Toxicity: LD₅₀ >500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests at concentrations ≤100 μM .

Applications in Drug Development

Oncology

The compound’s dual role in autophagy modulation—enhancing basal autophagy while impairing stress-induced flux—positions it as a candidate for pancreatic ductal adenocarcinoma (PDAC) therapy . Clinical trials of analogs are underway to exploit tumor microenvironment vulnerabilities .

Infectious Diseases

Structural hybrids with triazole and benzenesulphonamide moieties exhibit broad-spectrum activity against drug-resistant Leishmania and Plasmodium strains .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator